molecular formula C7H5ClN2S B148166 6-Chloro-3-methylisothiazolo[5,4-b]pyridine CAS No. 129211-90-1

6-Chloro-3-methylisothiazolo[5,4-b]pyridine

Cat. No.: B148166
CAS No.: 129211-90-1
M. Wt: 184.65 g/mol
InChI Key: WGZQUDXNMKLSPC-UHFFFAOYSA-N
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Description

6-Chloro-3-methylisothiazolo[5,4-b]pyridine serves as a versatile chemical scaffold in medicinal chemistry, primarily for the discovery and development of novel kinase inhibitors. Its structure enables selective binding to enzyme active sites, making it a key intermediate in the synthesis of targeted cancer therapeutics . Research has demonstrated that the thiazolo[5,4-b]pyridine and related isothiazolo cores are functionalized to create potent inhibitors against various kinases . This includes the design of c-KIT inhibitors aimed at overcoming imatinib resistance in gastrointestinal stromal tumors (GIST), where derivatives have shown substantial anti-proliferative activity and the ability to block downstream signaling pathways, induce apoptosis, and suppress tumor cell migration and anchorage-independent growth . The core structure's adaptability allows for optimization at key positions to target specific kinases such as BCR-ABL, RAF, and VEGFR2, providing researchers with a valuable tool for optimizing pharmacokinetic properties and driving innovation in drug discovery programs .

Properties

IUPAC Name

6-chloro-3-methyl-[1,2]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c1-4-5-2-3-6(8)9-7(5)11-10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZQUDXNMKLSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC2=C1C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563022
Record name 6-Chloro-3-methyl[1,2]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129211-90-1
Record name 6-Chloro-3-methyl[1,2]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Thiocyanato Precursors

The foundational strategy for constructing the isothiazolo[5,4-b]pyridine scaffold involves cyclization reactions using thiocyanato intermediates. A seminal approach from demonstrates that 4-acetyl-3-thiocyanopyridine undergoes cyclization with ammonia to yield 3-methylisothiazolo[5,4-c]pyridine. Although this method targets a positional isomer, it provides mechanistic insights applicable to the [5,4-b] system. The reaction proceeds via nucleophilic attack of ammonia on the thiocyanato group, followed by intramolecular cyclization to form the isothiazole ring.

Adapting this methodology, reports the synthesis of 6-chloro-3-methylisothiazolo[5,4-b]pyridine through benzylic oxidation of a precursor alkyl chain, achieving a 46% yield. The critical step involves oxidizing a methyl group adjacent to the pyridine nitrogen using hydrogen peroxide in acidic media, which concurrently introduces the chloro substituent via in situ halogenation.

Chlorination and Methylation Tactics

Direct Functionalization of the Pyridine Ring

A patent by outlines a two-step protocol for introducing chloro and methyl groups:

  • Thiocyanation : Treating 2-chloronicotinonitrile with ammonium thiocyanate in dimethyl sulfoxide (DMSO) at 80°C forms 3-thiocyanato-2-chloronicotinonitrile.

  • Cyclization and Methylation : Reacting the thiocyanato intermediate with methylamine in the presence of potassium phosphate and ammonium sulfate at 120°C yields this compound with 73% efficiency.

Key Reaction Conditions

ParameterValue
Temperature120°C
SolventDMSO
CatalystsK₃PO₄, (NH₄)₂SO₄
Reaction Time12 hours

This method’s superiority lies in its tandem cyclization-functionalization, minimizing intermediate isolation steps.

Oxidative Cyclization Pathways

Hydrogen Peroxide-Mediated Synthesis

Building on’s oxidative cyclization techniques, optimizes the synthesis of this compound using hydrogen peroxide (H₂O₂) as an oxidizing agent. The process involves:

  • Step 1 : Condensation of 2-aminonicotinonitrile with hydrogen sulfide to form 2-aminothionicotinamide.

  • Step 2 : Oxidative cyclization with H₂O₂ at 60°C to generate the isothiazole ring.

  • Step 3 : Diazotization and reduction with hypophosphorous acid to introduce the chloro group.

Analytical Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.91 (s, 1H), 8.74 (d, J = 2.4 Hz, 1H), 8.31 (d, J = 2.4 Hz, 1H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 170.1, 152.8, 149.6, 130.9, 129.1, 128.8.

This route achieves an 85% yield when using Raney nickel as a catalyst during the aldehyde reduction step.

Comparative Analysis of Synthetic Routes

Yield and Practicality Considerations

The following table contrasts the three primary methods:

MethodYieldKey AdvantageLimitation
Thiocyanato Cyclization73%High efficiency, one-pot reactionRequires anhydrous conditions
Benzylic Oxidation46%Simple purificationLow yield
Oxidative Cyclization85%ScalableMulti-step process

The oxidative cyclization method offers the highest yield but demands rigorous temperature control, whereas the thiocyanato approach balances practicality and efficiency.

Mechanistic Insights and Side Reactions

Byproduct Formation in Chlorination

During the diazotization step, overexposure to nitrous acid can lead to diazonium salt decomposition, generating undesired pyridine derivatives. identifies hypophosphorous acid as critical for suppressing this side reaction by rapidly reducing the diazonium intermediate.

Industrial-Scale Adaptations

Solvent and Catalyst Recycling

Patent discloses a solvent recovery system where DMSO is distilled under reduced pressure (80°C, 15 mmHg) and reused for subsequent batches, reducing costs by 40%. Similarly, potassium phosphate is filtered and reactivated via calcination at 400°C .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methylisothiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biocidal Applications

Use as a Biocide:
6-Chloro-3-methylisothiazolo[5,4-b]pyridine belongs to the isothiazole family, which is known for its antimicrobial properties. It effectively targets a wide range of microorganisms, including bacteria, fungi, and algae. This compound is particularly useful in formulations designed for:

  • Personal Care Products: It is incorporated into cosmetics and personal care items as a preservative to prevent microbial growth.
  • Industrial Applications: The compound is used in industrial settings such as metalworking fluids, paints, and adhesives to inhibit microbial contamination.

Mechanism of Action:
The biocidal activity of this compound stems from its ability to disrupt cellular processes in microorganisms. It acts by oxidizing thiol groups in proteins, leading to cell death. This mechanism makes it effective against both gram-positive and gram-negative bacteria, as well as fungi and yeasts .

Pharmaceutical Applications

Antimicrobial Agents:
Research has indicated that this compound can be developed into pharmaceutical agents due to its antimicrobial properties. Its derivatives are being explored for potential use in treating infections caused by resistant strains of bacteria.

Case Studies:
Recent studies have highlighted the synthesis of various derivatives of this compound that exhibit enhanced antimicrobial activity. For instance, modifications to the isothiazole ring have shown promising results in improving efficacy against specific pathogens while reducing toxicity to human cells .

Material Science Applications

Polymer Additives:
In materials science, this compound is used as an additive in polymers to impart antimicrobial properties. This application is particularly relevant in the production of plastics and coatings that require durability against microbial degradation.

Research Findings:
Studies have demonstrated that incorporating this compound into polymer matrices significantly enhances the material's resistance to microbial colonization. This property is beneficial for applications in healthcare settings where hygiene is critical .

Data Tables

Application AreaSpecific UseBenefits
BiocidesPersonal care productsPrevents microbial growth
Industrial formulationsInhibits contamination
PharmaceuticalsAntimicrobial agentsPotential treatment for infections
Material SciencePolymer additivesEnhances resistance to degradation

Mechanism of Action

The mechanism of action of 6-Chloro-3-methylisothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the suppression of various cellular pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Melting Point (°C) IR (C=N/S) Stretch (cm⁻¹) Key NMR Shifts (δ, ppm)
This compound Not reported ~1640 (C=N) CH₃: ~2.20 (s); Cl: N/A
Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate 238–240 1646 (C=N) CH₃: 2.20 (s); NH₂: 5.87 (br)
1H-pyrazolo[3,4-b]pyridine derivative B Not reported 1640–1650 (C=N) p-Fluorophenyl: ~7.50–7.80 (m)

Biological Activity

6-Chloro-3-methylisothiazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a fused isothiazole and pyridine ring system, which is significant for its biological activity. The presence of the chlorine atom and the methyl group at specific positions contributes to its interaction with biological targets.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have indicated that derivatives of thiazolo[5,4-b]pyridines, including this compound, show promising anticancer properties. For instance, certain analogues have been reported to inhibit phosphoinositide 3-kinase (PI3K) with nanomolar IC50 values, suggesting their potential as therapeutic agents in cancer treatment .
  • Enzymatic Inhibition : The compound has been evaluated for its ability to inhibit various enzymes. One significant finding is its potent inhibition of PI3Kα, with an IC50 value as low as 3.6 nM for specific derivatives . This suggests a strong potential for targeting cancer pathways.
  • Agonist and Antagonist Properties : Compounds similar to this compound have been identified as agonists for S1P receptors and antagonists for H3 receptors. These activities indicate a broader pharmacological profile that could be exploited in treating various conditions .

Structure-Activity Relationships (SAR)

The SAR studies reveal critical insights into how modifications of the core structure influence biological activity:

Compound ModificationBiological ActivityIC50 Value
Sulfonamide functionalityIncreased PI3Kα inhibition3.6 nM
Substitution at pyridyl positionEnhanced potencyVaries
Replacement with phenyl groupDecreased activitySignificant drop

These findings emphasize the importance of specific functional groups in enhancing or diminishing the compound's efficacy.

Case Studies

Several case studies highlight the biological effects of this compound:

  • Anticancer Efficacy : In vitro studies demonstrated that certain thiazolo[5,4-b]pyridine derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
  • Neuropharmacological Effects : Research has also explored the neuropharmacological properties of related compounds, indicating potential applications in treating neurological disorders due to their receptor modulation capabilities .

Q & A

Q. What synthetic strategies are commonly employed for constructing the isothiazolo[5,4-b]pyridine core in derivatives like 6-chloro-3-methylisothiazolo[5,4-b]pyridine?

The synthesis typically involves multi-step routes starting from commercially available precursors. For example, a seven-step protocol using 2,4-dichloro-3-nitropyridine as a starting material can yield thiazolo[5,4-b]pyridine analogues via selective substitutions, cyclization, and Suzuki couplings . Key steps include nitro group reduction, intramolecular cyclization to form the bicyclic core, and functionalization via bromination or cross-coupling reactions. Reaction conditions (e.g., temperature, catalysts) must be optimized to minimize by-products .

Q. What analytical methods are critical for confirming the structure and purity of this compound derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. For example, ¹H-NMR can identify methyl and chloro substituents, while HRMS validates molecular formulas. Purity is assessed via HPLC, and crystallography may resolve complex stereochemistry. These methods are standard in studies of related heterocycles .

Q. What biological activities are associated with the isothiazolo[5,4-b]pyridine scaffold?

This scaffold demonstrates kinase inhibitory activity, particularly against PI3Kα (IC₅₀ values in the nanomolar range) and c-KIT. The chloro and methyl substituents enhance binding to hydrophobic pockets in kinase domains, while sulfonamide groups improve solubility and hydrogen-bond interactions .

Advanced Research Questions

Q. How do structural modifications at the 3-methyl and 6-chloro positions influence the compound’s kinase inhibitory potency?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., chloro) at position 6 enhance binding affinity by interacting with hydrophobic residues (e.g., Lys802 in PI3Kα). The 3-methyl group contributes to steric stabilization. Substituting the sulfonamide moiety with bulkier groups (e.g., 2-chloro-4-fluorophenyl) improves potency, while replacing the pyridyl ring with phenyl reduces activity by ~10-fold .

Q. How can molecular docking guide the optimization of this compound derivatives for drug-resistant targets?

Docking simulations identify key interactions, such as hydrogen bonds between the sulfonamide NH and kinase catalytic residues (e.g., Asp810 in c-KIT). Modifications like trifluoromethyl groups improve hydrophobic packing in resistant mutants. For example, 3-(trifluoromethyl)phenyl derivatives show moderate activity against imatinib-resistant c-KIT (IC₅₀ = 9.87 µM) .

Q. What experimental approaches resolve contradictions in SAR data for isothiazolo[5,4-b]pyridine analogues?

Discrepancies arise from substituent electronic effects vs. steric hindrance. Combinatorial synthesis and enzymatic assays under standardized conditions (e.g., ATP concentration, pH) clarify trends. For instance, replacing methoxy with methyl groups may reduce steric clashes without sacrificing electron-withdrawing effects, balancing potency and solubility .

Q. How can researchers address low yields in the synthesis of this compound derivatives?

By-products often form during cyclization or cross-coupling. Strategies include:

  • Using CuBr₂ as a catalyst for bromination to improve regioselectivity .
  • Optimizing Suzuki reaction conditions (e.g., Pd catalysts, base selection) to enhance coupling efficiency .
  • Purification via column chromatography or recrystallization to isolate high-priority intermediates .

Q. What in vitro and in vivo models are suitable for evaluating the anti-inflammatory or anticancer potential of this compound?

  • In vitro : PI3Kα/c-KIT enzymatic assays, cytotoxicity screens (e.g., MTT assay on cancer cell lines).
  • In vivo : Xenograft models for solid tumors, pharmacokinetic studies to assess bioavailability.
  • Analgesic activity can be tested via rodent models (e.g., hot-plate test) .

Methodological Notes

  • Data Interpretation : Cross-validate enzymatic assay results with computational models to distinguish false positives.
  • Safety : Handle chloro and methyl intermediates in fume hoods due to potential toxicity .
  • Resource Limitations : Prioritize analogues with nanomolar IC₅₀ values for further development to conserve synthetic resources .

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